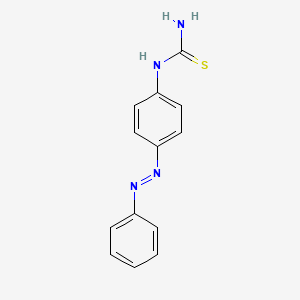

Azobenzene, p-(2-thioureido)-

Description

Significance of Thiourea (B124793) Functionality in Molecular Design and Functionality

The thiourea group is a versatile functional moiety in supramolecular chemistry and drug design. biointerfaceresearch.com Its two N-H groups act as excellent hydrogen bond donors, enabling it to form strong and directional interactions with various anions and other hydrogen bond acceptors. frontiersin.org Compared to its oxygen-containing analogue, urea, thiourea often exhibits enhanced acidity of its N-H protons, leading to stronger binding affinities for anions. frontiersin.org This ability to engage in robust hydrogen bonding makes thiourea a valuable component in the construction of synthetic receptors for anion recognition and sensing. frontiersin.orgrsc.org Furthermore, the thiourea scaffold is a key pharmacophore in numerous biologically active compounds, contributing to their binding affinity for specific biological targets. biointerfaceresearch.com Its structural and electronic properties can be readily modified by introducing different substituents, allowing for the rational design of molecules with tailored functions. biointerfaceresearch.com

Integration of Azobenzene (B91143) and Thiourea for Multi-Stimuli Responsive Systems

The combination of the photoswitchable azobenzene unit with the anion-binding thiourea group gives rise to multi-stimuli responsive systems that can be controlled by both light and the presence of specific chemical species. nih.govnih.gov In these systems, the photoisomerization of the azobenzene moiety can modulate the binding affinity of the thiourea group for a target anion, or conversely, anion binding can influence the photochemical properties of the azobenzene. nih.govnih.govrsc.org For instance, the cis isomer of an azobenzene-thiourea conjugate might exhibit a pre-organized conformation that is more conducive to anion binding compared to the trans isomer, leading to light-switchable anion recognition. nih.gov This interplay between light and chemical stimuli allows for the development of sophisticated molecular tweezers and channels where substrate binding and release can be precisely controlled. nih.govrsc.org

Overview of Research Trajectories for Azobenzene, p-(2-thioureido)- Analogues

Research into analogues of "Azobenzene, p-(2-thioureido)-" has explored various avenues to enhance their functionality and applicability. One major focus has been the development of photoswitchable catalysts where the catalytic activity is modulated by the isomerization of the azobenzene unit. rsc.org In some designs, the cis isomer brings the thiourea catalyst and a substrate-binding site into close proximity, enhancing the reaction rate. rsc.org Another significant area of investigation is the creation of photoswitchable anion transporters. rsc.org By incorporating azobenzene-thiourea motifs into larger molecular architectures, researchers have designed systems where light can be used to switch "on" or "off" the transport of anions across lipid membranes. rsc.org Furthermore, the synthesis of more complex structures, such as chiral binaphthyl-azobenzene dyads containing thiourea linkages, has been pursued to introduce chiroptical switching capabilities. scispace.commdpi.com These advanced systems demonstrate the potential for creating highly specific and controllable molecular machines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-phenyldiazenylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4S/c14-13(18)15-10-6-8-12(9-7-10)17-16-11-4-2-1-3-5-11/h1-9H,(H3,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTMRNOZYOSFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501038716 | |

| Record name | Thiourea, N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501038716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4989-37-1 | |

| Record name | N-[4-(2-Phenyldiazenyl)phenyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4989-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-(p-phenylazo)phenyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004989371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501038716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Derivatization of P 2 Thioureido Azobenzene

Established Synthetic Routes for Azobenzene-Thiourea Conjugates

The creation of azobenzene-thiourea conjugates typically involves multi-step synthetic sequences. A common approach begins with the synthesis of an amino-functionalized azobenzene (B91143), which can then be converted to an isothiocyanate. This intermediate subsequently reacts with an amine to form the desired thiourea (B124793) linkage.

For instance, the synthesis of a p-(2-thioureido)azobenzene derivative can be initiated from a commercially available precursor like 2-(4-aminophenyl)ethanol. This starting material undergoes a diazotization reaction, followed by coupling with a phenolate (B1203915) to form the core azobenzene structure. unifi.it The terminal hydroxyl group can then be modified, for example, through a Williamson ether synthesis, to introduce a reactive group. unifi.it This group can then be converted to an isothiocyanate, which readily reacts with an appropriate amine to yield the final thiourea-functionalized azobenzene.

Another established method involves the reaction of an amino-functionalized azobenzene with a thiocarbonyl transfer reagent, such as thiophosgene (B130339) or 1,1'-thiocarbonyldiimidazole, to generate an isothiocyanate intermediate. This intermediate is then reacted with a desired amine to form the thiourea bridge. csic.es The choice of solvent and reaction conditions is crucial for optimizing the yield and purity of the final product.

A variety of azobenzene-thiourea conjugates have been synthesized using these fundamental routes, including those with substituents on the azobenzene core or with different groups attached to the thiourea nitrogen. nih.govcsic.es

Strategies for Substituent Effects and Structural Modulation on Azobenzene-Thiourea Scaffolds

The properties of azobenzene-thiourea molecules can be finely tuned by introducing different chemical groups (substituents) onto the azobenzene rings or the thiourea unit. These modifications can influence the molecule's electronic properties, its ability to switch between its trans and cis isomers, and its interaction with other molecules. nih.govacs.org

Substituent Effects on the Azobenzene Core:

The placement of electron-donating or electron-withdrawing groups on the azobenzene rings can significantly alter the molecule's light-absorption characteristics. uni-muenchen.de For example, introducing electron-donating groups, such as alkoxy or amino groups, in the para position of the azobenzene rings can cause a red-shift in the absorption spectrum, meaning the molecule absorbs longer wavelengths of light. nih.govuni-muenchen.de Conversely, electron-withdrawing groups generally have a smaller effect on the primary absorption band. uni-muenchen.de These electronic modifications also impact the rate of thermal relaxation from the cis to the trans isomer. maynoothuniversity.ie

Modulation of the Thiourea Group:

The nature of the substituents on the thiourea nitrogen atoms can influence the hydrogen-bonding capabilities of the molecule. This is particularly important for applications in catalysis and supramolecular chemistry, where the thiourea group acts as a hydrogen-bond donor. nih.govnih.gov By altering the groups attached to the thiourea, it is possible to control the strength and directionality of these hydrogen bonds, thereby influencing the molecule's catalytic activity or its self-assembly behavior. nih.gov For instance, in some designs, intramolecular hydrogen bonding between the thiourea and another part of the molecule can be used to "block" the catalytic site in one isomeric form. acs.org

A summary of how different substituents can affect the properties of azobenzene-thiourea scaffolds is presented below:

| Substituent Position | Substituent Type | Effect on Properties |

| para-position of azobenzene | Electron-donating (e.g., -OCH3, -NH2) | Red-shift in absorption spectrum, potential for faster thermal relaxation. nih.govuni-muenchen.de |

| ortho-position of azobenzene | Bulky groups | Can dramatically affect thermal isomerization rates. maynoothuniversity.ie |

| Thiourea nitrogen | Alkyl or aryl groups | Modulates hydrogen-bonding strength and steric hindrance around the thiourea moiety. nih.gov |

Covalent and Non-Covalent Incorporation into Polymeric Architectures

The unique properties of azobenzene-thiourea molecules can be imparted to larger materials by incorporating them into polymers. This can be achieved through both covalent and non-covalent strategies.

Covalent Incorporation:

Covalent incorporation involves chemically bonding the azobenzene-thiourea unit into the polymer backbone or as a side chain. unifi.itnih.gov One method is to synthesize an azobenzene-thiourea monomer with a polymerizable group, such as a vinyl group. unifi.it This monomer can then be polymerized, often with other monomers, to create a main-chain functionalized polymer. unifi.it For example, an azobenzene initiator can be synthesized and used to start the polymerization of other monomers, resulting in a polymer with precisely placed azobenzene units. unifi.it Another approach is to create copolymers where the azobenzene and thiourea functionalities are part of the polymer backbone through a controlled polycondensation process. rsc.org This method allows for the creation of materials where the properties are a synergistic blend of the two components. rsc.org

Non-Covalent Incorporation:

Non-covalent strategies rely on intermolecular forces, such as hydrogen bonding, to create supramolecular polymers. nih.govrsc.orgrsc.org The strong hydrogen-bonding capabilities of the thiourea group are key to this approach. rsc.org Azobenzene-thiourea molecules can be designed to self-assemble into long, polymer-like chains through directional hydrogen bonds. rsc.org These supramolecular polymers are often responsive to external stimuli, such as light or temperature, which can disrupt the hydrogen bonding and cause the polymer to disassemble. rsc.org This approach offers a versatile way to create dynamic and reversible materials.

| Incorporation Strategy | Description | Key Features |

| Covalent (Main-Chain) | The azobenzene-thiourea unit is part of the polymer's primary backbone. | Offers a direct and strong influence of the photoswitch on the polymer's overall conformation. unifi.it |

| Covalent (Side-Chain) | The azobenzene-thiourea unit is attached as a pendant group to the polymer backbone. | Allows for a high density of photoswitchable units. |

| Non-Covalent (Supramolecular) | Azobenzene-thiourea molecules self-assemble into polymer-like structures through intermolecular forces, primarily hydrogen bonding. | Creates dynamic and responsive materials that can be reversibly assembled and disassembled. nih.govrsc.org |

Control over Molecular Architecture and Regiochemistry in Synthesis

Achieving a specific molecular architecture and regiochemistry is crucial for tailoring the properties of azobenzene-thiourea conjugates for specific applications. Regiochemistry refers to the precise placement of functional groups on the molecule.

Recent advances in synthetic chemistry have provided new tools for controlling the regioselectivity of azobenzene synthesis. Traditionally, the synthesis of unsymmetrical azobenzenes has been challenging. researchgate.net However, newer methods, such as those utilizing palladium-catalyzed cross-coupling reactions, allow for the sequential and regioselective introduction of different functional groups onto the azobenzene core. uni-kiel.de For instance, starting with a di-iodinated azobenzene, one iodine can be selectively replaced with a thioglycoside, followed by the replacement of the second iodine with a different group, leading to an unsymmetrical product. uni-kiel.de

Another innovative approach involves the synthesis of azobenzenes from non-aromatic precursors like cyclohexanones. chemrxiv.orgacs.orgchemrxiv.org This strategy circumvents the limitations of traditional aromatic substitution patterns (ortho, meta, para), allowing for the regioselective installation of substituents on the cyclohexanone (B45756) ring before the aromatization and azo bond formation steps. chemrxiv.orgacs.org This method, often employing alloy nanoparticle catalysts, provides a powerful way to create a diverse range of azobenzene structures with precise control over the substituent placement. chemrxiv.orgchemrxiv.org

Furthermore, the synthesis of cyclic azobenzene derivatives, or diazocines, presents another level of architectural control. uni-muenchen.de These constrained structures can exhibit unique photophysical properties compared to their linear counterparts. uni-muenchen.de The development of new synthetic routes, such as oxidative cyclization of dianiline precursors, has made these complex architectures more accessible. uni-muenchen.de

Fundamental Photoisomerization Mechanisms in P 2 Thioureido Azobenzene Systems

Detailed E/Z Photoisomerization Processes of Azobenzene (B91143), p-(2-thioureido)- Moieties

The fundamental E/Z photoisomerization of azobenzene moieties is initiated by the absorption of light, which promotes the molecule from its ground state to an electronically excited state. mdpi.com This process typically involves two primary electronic transitions: a high-intensity π–π* transition, usually in the UV region (~320 nm for unsubstituted azobenzene), and a lower-intensity, symmetry-forbidden n–π* transition in the visible region (~450 nm). mdpi.comencyclopedia.pub The conversion from the stable E isomer to the metastable Z isomer is exclusively triggered by light, while the reverse Z to E transformation can occur either photochemically or through thermal relaxation. mdpi.combeilstein-journals.orgrsc.org

For p-(2-thioureido)-azobenzene, the thiourea (B124793) group acts as an electron-withdrawing substituent. When paired with an electron-donating group on the opposite phenyl ring, it creates a "push-pull" system. This electronic arrangement is known to red-shift the absorption bands and is anticipated to facilitate efficient E/Z photoisomerization. researchgate.net The isomerization process involves significant changes in molecular geometry, dipole moment, and absorption spectrum. beilstein-journals.org In most instances, the E→Z isomerization is induced by UV light (typically 320–380 nm), while the reverse Z→E process is favored by visible light (~400–450 nm) or heat. beilstein-journals.org

Impact of Thiourea Substituents on Photoisomerization Quantum Yields and Efficiencies

The efficiency of the photoisomerization process is quantified by the quantum yield (Φ), which represents the number of molecules isomerized per photon absorbed. This parameter is highly sensitive to the nature and position of substituents on the azobenzene core. mdpi.commdpi.com The introduction of a thiourea group at the para-position directly influences the electronic structure and, consequently, the deactivation pathways of the excited state, which in turn affects the quantum yield.

The thiourea moiety, being electron-withdrawing, can enhance the push-pull character of the molecule, which has been shown to alter isomerization efficiencies. researchgate.net For instance, in related systems, urea-based substituents have been found to substantially increase the quantum yield for the Z→E photoreversion (Φcis-to-trans) compared to amide analogues. nih.gov Studies on bis-thiourea azobenzene derivatives have shown that irradiation at 365 nm leads to high conversion rates to the Z isomer. nih.gov While specific quantum yield values for p-(2-thioureido)-azobenzene are not extensively documented, the combined influence of the electron-withdrawing thiourea group, potentially as part of a push-pull architecture, is expected to modulate the quantum yields, potentially enhancing the efficiency of the light-induced switching process. researchgate.net

Role of Intramolecular Hydrogen Bonding in Modulating Photoexcited States and Isomer Stability

The thiourea group [-NH-C(S)-NH-] contains two N-H protons that can act as hydrogen bond donors. This capability is crucial in modulating the behavior of p-(2-thioureido)-azobenzene systems. Intramolecular hydrogen bonding can significantly influence the stability of the isomers and the energy landscape of the photoexcited states.

In systems where an azobenzene-thiourea moiety is paired with a hydrogen bond acceptor (like a nitro group) on the opposite ring, the Z-isomer can be stabilized by the formation of an intramolecular hydrogen bond. rsc.orgrsc.org This hydrogen bond can act as a "molecular lock," creating a more rigid, planar structure that introduces a substantial energy barrier to isomerization. core.ac.uknih.govnih.gov This locking mechanism can prevent the aryl rings from adopting the specific geometry required for isomerization, effectively inhibiting the process. nih.govresearchgate.net For example, in certain catalytic systems, the E isomer of an azobenzene-thiourea compound has an open, active thiourea site, but upon UV irradiation to the Z isomer, an intramolecular hydrogen bond forms, blocking the active site and deactivating the catalyst. rsc.orgrsc.org This demonstrates a direct link between isomerization, hydrogen bonding, and functional control. This induced rigidity can also make the molecule more emissive by quenching non-radiative decay pathways. nih.govresearchgate.net

Mechanistic Pathways of Isomerization: Rotational vs. Inversion Mechanisms

Two primary mechanistic pathways have been proposed for the isomerization of azobenzene: rotation and inversion. encyclopedia.pubnih.govresearchgate.net

Rotation: This pathway involves the torsional motion around the N=N double bond, proceeding through a transition state where the two phenyl rings are approximately perpendicular to each other. mdpi.comencyclopedia.pub

Inversion: This pathway involves an in-plane, "lateral shift" of one of the phenyl groups, proceeding through a linear and planar transition state where one of the C-N-N bond angles approaches 180°. researchgate.net

Recent studies suggest that these mechanisms are not always mutually exclusive, and mixed or concerted pathways can occur. researchgate.net The preferred mechanism is influenced by factors such as substitution, solvent, and electronic state. mdpi.comrsc.orgacs.org For thermal Z→E relaxation, a rotational mechanism proceeding through a triplet state is often considered predominant. mdpi.com

The presence of the p-(2-thioureido)- group, particularly its capacity for intramolecular hydrogen bonding, can significantly influence the operative mechanism. A strong intramolecular hydrogen bond in the Z isomer could create a substantial energy barrier for the inversion pathway, which requires a significant in-plane rearrangement of the aryl rings. nih.gov By restricting the molecule to a more rigid conformation, the hydrogen bond may favor a rotational pathway or inhibit isomerization altogether if the barrier becomes too high. nih.govresearchgate.net

Thermal Relaxation Dynamics of the Metastable Z-Isomer and Factors Influencing Half-Life

The metastable Z-isomer can spontaneously revert to the thermodynamically more stable E-isomer in the dark through a process called thermal relaxation or back-isomerization. The rate of this process is often characterized by its half-life (τ₁/₂), which is the time required for half of the Z-isomers in a sample to revert to the E-form.

The half-life is strongly dependent on the electronic nature of the substituents. nih.gov Generally, azobenzenes with electron-donating groups tend to have longer half-lives, while those with electron-withdrawing groups have shorter ones. mdpi.com However, push-pull systems, which can be formed with an electron-withdrawing thiourea group and an electron-donating group, are known to dramatically accelerate the thermal decay of the Z-isomer, often resulting in half-lives on the order of seconds. researchgate.net This rapid relaxation is a key characteristic to consider in the design of molecular switches. The polarity of the solvent also plays a role, with more polar solvents sometimes increasing the half-life of the Z-isomer. rsc.orgdigitellinc.com

The following table provides a comparison of reported thermal half-lives for various substituted azobenzenes, illustrating the significant impact of substitution patterns.

Investigation of Excited State Deactivation Mechanisms

For typical azobenzenes, excitation into the bright S₂ (ππ) state is often followed by ultrafast (~100 fs) internal conversion to the dark S₁ (nπ) state. nih.govrsc.org From the S₁ state, the molecule can either isomerize along a productive reaction coordinate (often involving torsion) or return to the initial E-isomer ground state through a non-productive pathway. nih.govacs.org Intramolecular interactions, such as the hydrogen bonding enabled by the thiourea group, can significantly influence these deactivation mechanisms. A strong intramolecular hydrogen bond can act as a "molecular lock," increasing the energy barrier along the productive torsional coordinate. core.ac.uk This can suppress photoisomerization and favor other deactivation channels, effectively "shutting down" the photoswitching capability and promoting deactivation back to the initial isomer. core.ac.ukrsc.org Therefore, the thiourea substituent plays a critical role not only in defining the ground-state properties but also in governing the complex dynamics of the excited states.

Spectroscopic and Computational Elucidation of Molecular and Electronic Structures

Advanced Spectroscopic Characterization Techniques

UV-Visible spectroscopy is a primary tool for investigating the photochromic behavior of azobenzene (B91143) derivatives, including p-(2-thioureido)-azobenzene. The electronic spectrum of these molecules is characterized by two main absorption bands that are crucial for understanding their photoisomerization properties. beilstein-journals.org

The first is a high-intensity band typically found in the ultraviolet (UV) region, corresponding to the π→π* transition. beilstein-journals.orgmdpi.comnih.gov This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, which is a feature common to systems with delocalized π electrons. beilstein-journals.orgnih.gov The second is a lower-intensity band in the visible region of the spectrum, which is attributed to the n→π* transition. beilstein-journals.orgmdpi.comnih.gov This transition involves the excitation of a non-bonding electron from one of the nitrogen atoms in the azo group to a π* antibonding orbital. beilstein-journals.org

The position and intensity of these bands are sensitive to the isomeric state of the azobenzene moiety. For the more stable trans isomer, the π→π* band is typically strong, while the n→π* band is weak and sometimes obscured. nih.gov Upon irradiation with UV light of an appropriate wavelength (typically around 365 nm), the molecule undergoes isomerization to the cis form. nih.govacs.org This transformation is accompanied by distinct changes in the UV-Vis spectrum: the intensity of the π→π* band decreases and may shift to shorter wavelengths (hypsochromic shift), while the intensity of the n→π* band increases. nih.gov The reverse cis-to-trans isomerization can be triggered by irradiation with visible light or can occur thermally in the dark. nih.gov

The presence of the thioureido group at the para position can influence the electronic properties and, consequently, the absorption spectra. Electron-donating or electron-withdrawing substituents can shift the position of the π→π* and n→π* transitions. nih.govrug.nl For instance, electron-donating groups in the para position can cause a red-shift (bathochromic shift) of the π→π* transition. nih.gov

The photostationary state (PSS), which is the equilibrium mixture of trans and cis isomers under continuous irradiation, can be determined by monitoring the changes in the absorbance at the λmax of the π→π* or n→π* bands. rug.nl The clear isosbestic points observed during photoisomerization indicate a clean conversion between the two isomeric forms. rug.nl

Below is a representative table summarizing the typical UV-Visible spectral data for azobenzene derivatives, which would be analogous for p-(2-thioureido)-azobenzene.

| Isomer | Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| trans | π→π | ~320-360 | High |

| n→π | ~440-450 | Low | |

| cis | π→π | ~280-300 | Lower than trans |

| n→π | ~430-450 | Higher than trans |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of the isomeric composition of p-(2-thioureido)-azobenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule, allowing for the differentiation between the trans and cis isomers. sciepub.commagritek.com

Upon photoisomerization, the change in molecular geometry from the planar trans form to the non-planar cis form leads to distinct changes in the NMR spectra. researchgate.net The signals corresponding to the aromatic protons and carbons, as well as those of the thioureido substituent, will exhibit different chemical shifts and coupling constants for each isomer. rug.nl By integrating the signals corresponding to the respective isomers in the ¹H NMR spectrum, the relative concentrations of the trans and cis forms in a mixture, particularly at the photostationary state, can be accurately determined. rug.nlsciepub.com

For example, the aromatic protons of the trans isomer typically show a well-resolved set of signals in a specific region of the ¹H NMR spectrum. rug.nl After irradiation and formation of the cis isomer, a new set of signals appears, often with different multiplicities and at different chemical shifts, reflecting the change in symmetry and electronic environment. rug.nlresearchgate.net The progress of the photoisomerization can be monitored by acquiring NMR spectra at different time intervals during irradiation. researchgate.net

The following table illustrates the expected differences in ¹H NMR spectra for the two isomers of a substituted azobenzene, which would be applicable to p-(2-thioureido)-azobenzene.

| Isomer | Key Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| trans | Aromatic Protons | Distinct, well-separated signals | Doublets, Triplets |

| NH/NH2 (Thioureido) | Specific chemical shift | Singlet or broad singlet | |

| cis | Aromatic Protons | Shifted signals compared to trans, often upfield | Different coupling patterns |

| NH/NH2 (Thioureido) | Shifted chemical shift | Singlet or broad singlet |

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for probing the vibrational modes of p-(2-thioureido)-azobenzene and gaining insights into intermolecular interactions, particularly hydrogen bonding. nih.govmdpi.com The vibrational spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of different functional groups within the molecule. acs.org

Key vibrational modes for p-(2-thioureido)-azobenzene include:

N-H stretching: The thioureido group (-NH-C(S)-NH₂) possesses N-H bonds that give rise to characteristic stretching vibrations, typically in the range of 3100-3500 cm⁻¹. The position and shape of these bands are highly sensitive to hydrogen bonding. nih.gov

C=S stretching: The thiocarbonyl group has a characteristic stretching frequency.

N=N stretching: The azo group's stretching vibration is also observable, though it can sometimes be weak in symmetric azobenzenes.

C-N stretching: Vibrations associated with the C-N bonds of the thioureido group and the connection to the phenyl ring.

Aromatic C-H and C=C stretching: These bands are characteristic of the phenyl rings.

The formation of intermolecular hydrogen bonds, for example between the N-H groups of the thioureido moiety and a solvent or another molecule, leads to a broadening and red-shifting (to lower wavenumbers) of the N-H stretching bands in the IR spectrum. upertis.ac.id Temperature-dependent IR studies can be employed to investigate the strength and dynamics of these hydrogen bonding interactions. nih.gov By analyzing the changes in the vibrational spectrum upon photoisomerization, information about the structural differences between the trans and cis isomers can also be obtained.

The table below summarizes some of the important IR absorption bands expected for p-(2-thioureido)-azobenzene.

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Comments |

|---|---|---|

| N-H Stretch (Thioureido) | 3100 - 3500 | Broadening indicates hydrogen bonding. nih.gov |

| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of the phenyl rings. |

| C=S Stretch (Thiocarbonyl) | 1050 - 1250 | Can be coupled with other vibrations. |

| N=N Stretch (Azo) | ~1400 - 1450 | Often weak or IR-inactive in symmetric molecules. |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands are typically observed. |

Quantum Chemical and Computational Methodologies

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for investigating the electronic structure and spectroscopic properties of molecules like p-(2-thioureido)-azobenzene. kpfu.ruacs.org These methods allow for the calculation of a wide range of molecular properties, providing insights that complement and help interpret experimental data.

DFT calculations are used to determine the optimized geometries of the trans and cis isomers in their ground states. kpfu.ruresearchgate.net From these optimized structures, various electronic properties can be derived, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and the energy of the lowest electronic transition. For azobenzene derivatives, the HOMO is often associated with the n orbitals of the nitrogen atoms, while the LUMO is a π* orbital. nih.gov

TD-DFT is employed to calculate the excited-state properties, including the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.netmdpi.com This allows for the theoretical prediction and assignment of the π→π* and n→π* transitions observed in the experimental UV-Visible spectra. nih.govmdpi.com By comparing the calculated spectra for the trans and cis isomers with experimental results, a deeper understanding of the photoisomerization process can be achieved. mdpi.com The choice of functional and basis set in DFT and TD-DFT calculations is crucial for obtaining accurate results. kpfu.ruacs.org

A representative table of computational data for a substituted azobenzene is shown below.

| Property | trans Isomer | cis Isomer | Method |

|---|---|---|---|

| Ground State Energy | Lower Energy | Higher Energy | DFT (e.g., B3LYP/6-31G(d)) researchgate.net |

| HOMO-LUMO Gap | Calculated Value | Calculated Value | DFT researchgate.net |

| Calculated λmax (π→π) | Calculated Value | Calculated Value | TD-DFT nih.gov |

| Calculated λmax (n→π) | Calculated Value | Calculated Value | TD-DFT nih.gov |

The mechanism of the trans-to-cis and cis-to-trans isomerization of azobenzene derivatives can be elucidated by mapping the potential energy surfaces (PES) of the ground and excited electronic states. nih.govnycu.edu.tw Computational methods, particularly those based on quantum chemistry, are essential for this analysis. nih.gov

Two primary mechanisms have been proposed for the photoisomerization of azobenzene:

Rotation: This mechanism involves torsion around the N=N double bond in an excited state. nycu.edu.twnih.gov

Inversion: This mechanism proceeds through an in-plane movement of one of the phenyl rings, leading to a linear transition state of the azo group. nycu.edu.twnih.gov

By performing calculations at various points along the isomerization coordinates (e.g., the CNNC dihedral angle for rotation and the CNN bond angle for inversion), the PES can be constructed. These surfaces reveal the energy barriers, transition states (TS), and conical intersections (CIs) that govern the isomerization pathway. nycu.edu.twnih.gov A conical intersection is a point where two electronic states have the same energy, providing a pathway for efficient non-radiative decay back to the ground state. nih.gov

For many azobenzene derivatives, calculations have shown that the isomerization from the first excited singlet state (S₁) predominantly occurs via a rotational pathway, which typically has a lower energy barrier compared to the inversion pathway. nycu.edu.twnih.gov The location and accessibility of transition states and conical intersections on the S₁ potential energy surface are key factors determining the efficiency and quantum yield of the photoisomerization process. nih.govscispace.com The presence of substituents, such as the p-(2-thioureido) group, can influence the topology of the potential energy surfaces and thus modulate the isomerization dynamics.

The following table summarizes the key features of the two main isomerization pathways.

| Isomerization Pathway | Key Coordinate | Intermediate/Transition State | Energy Barrier (Typical) |

|---|---|---|---|

| Rotation | CNNC Dihedral Angle | Twisted Geometry | Low on S₁ surface nih.govscispace.com |

| Inversion | CNN Bond Angle | Linearized Azo Group | Higher on S₁ surface nycu.edu.twnih.gov |

Molecular Dynamics Simulations for Conformational Changes and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the intricate dance of atoms and molecules over time. For photoswitchable molecules like p-(2-thioureido)-azobenzene, MD simulations provide critical insights into the conformational changes that underpin their function, particularly the trans-cis isomerization. nih.govnih.gov These simulations can model the molecule's behavior in different environments, revealing the significant influence of solvents on its dynamic properties and isomerization kinetics. unipi.ituni-giessen.de

Researchers employ sophisticated simulation techniques, such as combined quantum mechanics/molecular mechanics (QM/MM), to accurately model the electronic and structural changes during photoisomerization. unipi.it In this approach, the core photoswitchable unit (the azobenzene-thiourea moiety) is treated with high-level quantum mechanics, while the surrounding solvent molecules are described using more computationally efficient molecular mechanics force fields. unipi.it This hybrid method allows for the simulation of the system's evolution on timescales ranging from femtoseconds to nanoseconds, capturing both the ultrafast photoexcitation event and the subsequent structural relaxation. nih.gov

Studies on analogous azobenzene systems have shown that the surrounding solvent environment plays a crucial role in the isomerization process. unipi.it Solvent properties such as viscosity and polarity can affect the excited-state lifetimes and quantum yields of the isomerization. unipi.ituni-giessen.de For example, simulations of azobenzene in solvents of varying viscosity, like methanol (B129727) and ethylene (B1197577) glycol, have demonstrated that the solvent can alter the reaction mechanism and decay pathways from the excited state. unipi.it Similarly, investigations in non-polar solvents like n-octane and iso-octane have revealed that the activation barrier for thermal cis-to-trans isomerization can be modified by the solvent's molecular structure, leading to changes in the thermal stability of the cis isomer. uni-giessen.de

For p-(2-thioureido)-azobenzene, MD simulations in an explicit solvent, such as dimethyl sulfoxide (B87167) (DMSO) or water, would be essential to understand how solvent molecules interact with the thiourea (B124793) group. mpg.deresearchgate.net These interactions, including hydrogen bonding between the solvent and the N-H protons of the thiourea, can influence the conformational landscape of the molecule, potentially stabilizing one isomer over the other or altering the energy barrier for switching. acs.org By simulating the system under various conditions, a detailed picture of the interplay between conformational dynamics and solvent effects can be constructed. mpg.de

Table 1: Representative Parameters from Molecular Dynamics Simulations of Azobenzene Systems This table presents hypothetical but representative data for p-(2-thioureido)-azobenzene, based on findings for analogous compounds in the literature.

| Solvent | Key Simulation Parameter | Observed Effect on Azobenzene Dynamics | Potential Implication for p-(2-thioureido)-azobenzene |

|---|---|---|---|

| Methanol | S1 Lifetime | Affects excited state decay and quantum yields. unipi.it | Could alter the efficiency of light-induced switching. |

| Ethylene Glycol | Viscosity Effect | Higher viscosity can hinder large-scale molecular motions. unipi.it | May slow down the rate of trans-cis isomerization. |

| n-Octane | Activation Barrier (Thermal) | Serves as a baseline for non-polar solvent effects. uni-giessen.de | Provides a reference for the intrinsic thermal relaxation rate. |

| DMSO | Solvation of Polar Groups | Strongly solvates polar moieties, affecting conformation. mpg.de | Expected to form hydrogen bonds with the thiourea group, influencing isomer stability. |

Computational Studies on Intramolecular Hydrogen Bonding Effects

The thiourea group in p-(2-thioureido)-azobenzene introduces the potential for intramolecular hydrogen bonds (H-bonds), which can significantly influence the molecule's structure, stability, and electronic properties. Computational methods, particularly Density Functional Theory (DFT), are invaluable for investigating these non-covalent interactions. nih.govpdx.eduukm.my Through DFT calculations, it is possible to optimize the geometry of the molecule and identify the most stable conformations, which are often dictated by the formation of these internal H-bonds. beilstein-journals.org

In molecules containing thiourea or similar amide/urea functionalities, intramolecular H-bonds typically form between the N-H proton (the H-bond donor) and a nearby electronegative atom (the H-bond acceptor), such as an oxygen, nitrogen, or sulfur atom. ukm.mynih.gov For p-(2-thioureido)-azobenzene, a likely intramolecular H-bond would be the N-H···N interaction, where a proton from the thiourea moiety forms a hydrogen bond with one of the nitrogen atoms of the central azo group (-N=N-). This interaction would create a pseudo-six-membered ring, a structural motif known to enhance the planarity and stability of a molecule. ukm.my

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize and quantify these interactions. pdx.edubeilstein-journals.org QTAIM analysis can identify a bond critical point (BCP) between the hydrogen donor and acceptor atoms, providing evidence of an H-bond and an estimate of its strength. NBO analysis, on the other hand, can reveal the stabilizing energy associated with the delocalization of electrons from the lone pair of the acceptor atom to the antibonding orbital of the N-H bond. beilstein-journals.org

Table 2: Theoretical Analysis of Intramolecular Hydrogen Bonds in Thiourea-Containing Compounds This table shows representative data based on DFT calculations of molecules with similar functionalities, illustrating the expected findings for p-(2-thioureido)-azobenzene.

| Interaction Type | Computational Method | Key Finding | Significance |

|---|---|---|---|

| N-H···N (Azo Group) | DFT Geometry Optimization | Formation of a stable pseudo-six-membered ring. ukm.my | Enhances molecular planarity and stability, particularly in the trans-isomer. |

| N-H···N | QTAIM Analysis | Presence of a Bond Critical Point (BCP) between H and N atoms. pdx.edubeilstein-journals.org | Confirms the existence of an intramolecular hydrogen bond. |

| N-H···N | NBO Analysis | Stabilization energy (E2) from n(N) → σ*(N-H) orbital interaction. beilstein-journals.org | Quantifies the strength of the hydrogen bond in kcal/mol. |

| N-H···S (Thiourea) | DFT/TD-DFT | Potential for alternative H-bonding influencing electronic transitions. researchgate.net | Could affect the absorption spectrum (λmax) of the molecule. |

Supramolecular Chemistry and Molecular Recognition in P 2 Thioureido Azobenzene Architectures

Design of Azobenzene-Thiourea Systems for Reversible Guest Binding

The design of p-(2-thiourea)azobenzene systems for reversible guest binding is centered around the exceptional anion-binding capabilities of the thiourea (B124793) moiety. The acidic N-H protons of the thiourea group can form strong and directional hydrogen bonds with anionic guest species. This interaction forms the basis for the use of these molecules as receptors in supramolecular chemistry. nih.govmagtech.com.cn

The azobenzene (B91143) unit serves as a photo-switchable platform, allowing for the modulation of the binding properties of the thiourea group through light-induced conformational changes. The trans and cis isomers of the azobenzene backbone exhibit distinct geometries and dipole moments, which in turn influence the orientation and binding affinity of the appended thiourea groups. nih.govrsc.org This allows for the reversible binding and release of guest molecules to be controlled by an external light stimulus.

Key design considerations for these systems include:

Preorganization of the Binding Site: The spatial arrangement of the thiourea group is crucial for effective guest binding. The geometry of the azobenzene scaffold can be tailored to preorganize the thiourea moiety for optimal interaction with a specific guest.

Electronic Effects: The electronic properties of the azobenzene core can influence the acidity of the thiourea N-H protons, thereby tuning the anion binding strength.

Solvent Effects: The choice of solvent can significantly impact the binding affinity, as solvent molecules may compete with the guest for binding to the thiourea group.

| Receptor Type | Guest Anion | Binding Affinity (Ka, M⁻¹) | Solvent |

| Thiourea-based receptor with chromophore | F⁻, CH₃COO⁻, H₂PO₄⁻ | High | DMSO |

| Thiourea-based receptor with fluorophore | F⁻, CH₃COO⁻, H₂PO₄⁻ | High | DMSO |

This table presents representative data on the high affinity of thiourea-based receptors for basic anions in a polar solvent like DMSO, as detailed in studies on anion recognition. nih.gov

Modulation of Supramolecular Interactions via Photoisomerization

Photoisomerization of the azobenzene unit from the thermodynamically stable trans isomer to the metastable cis isomer induces a significant geometric change in the molecule. researchgate.netresearchgate.net This change in shape and dipole moment can be harnessed to modulate non-covalent interactions within a supramolecular assembly. nih.gov In p-(2-thiourea)azobenzene systems, this photo-switching capability allows for the dynamic control of hydrogen bonding, π-π stacking, and other supramolecular forces.

Upon irradiation with UV light, the trans-to-cis isomerization brings the two phenyl rings of the azobenzene closer together, altering the spatial disposition of the thiourea group. This can lead to a change in the binding affinity for a guest molecule. Conversely, irradiation with visible light or thermal relaxation can reverse the process, restoring the original binding properties. rsc.org This reversible modulation of supramolecular interactions is a key feature that enables the development of photo-responsive materials and devices.

The efficiency of this modulation is dependent on several factors, including the quantum yields of the photoisomerization process and the lifetime of the cis isomer. nih.gov The surrounding environment, such as the solvent or the presence of other interacting molecules, can also influence the photo-switching behavior.

Light-Controlled Self-Assembly and Disassembly Processes

The ability to modulate supramolecular interactions through photoisomerization provides a powerful tool for controlling the self-assembly and disassembly of p-(2-thiourea)azobenzene-based architectures. mdpi.comresearchgate.net In solution, these molecules can be designed to self-assemble into well-defined nanostructures, such as vesicles, nanotubes, or gels, through a combination of hydrogen bonding (via the thiourea groups) and π-π stacking (via the azobenzene units). rsc.org

The state of assembly can be controlled by light. For example, the trans isomer might favor the formation of an ordered assembly, while the cis isomer, with its bent shape, could disrupt these interactions and lead to disassembly. researchgate.net This process is reversible, allowing for the dynamic formation and dissociation of the supramolecular structures upon alternating UV and visible light irradiation. nih.gov

This light-controlled self-assembly has potential applications in areas such as:

Controlled Release: Guest molecules can be encapsulated within the self-assembled structures and released upon photo-induced disassembly. mdpi.com

Smart Materials: The mechanical properties of gels and other materials can be reversibly altered with light.

Nanofabrication: Light can be used to control the formation of nanostructures with high spatial and temporal precision. researchgate.net

Incorporation into Supramolecular Tweezers and Other Host Systems

The combination of a photo-switchable azobenzene core and a strong anion-binding thiourea group makes p-(2-thiourea)azobenzene an ideal component for the construction of supramolecular tweezers and other host systems. nih.gov Molecular tweezers are host molecules with two "arms" that can bind a guest molecule in a cleft. nih.govusask.ca

In an azobenzene-based tweezer, the trans and cis isomers represent the "open" and "closed" states, respectively. By functionalizing the arms of the tweezer with thiourea groups, it is possible to create a system where the binding and release of an anionic guest can be controlled by light. nih.gov

When the tweezer is in its open trans conformation, the thiourea groups may be too far apart to effectively bind the guest. Upon photoisomerization to the closed cis conformation, the thiourea groups are brought into close proximity, creating a well-defined binding pocket for the anion. The reverse process can be triggered by visible light, leading to the release of the guest.

These photo-switchable host systems have been explored for applications in:

Anion Sensing: The binding of an anion can lead to a change in the spectroscopic properties of the azobenzene core, allowing for the detection of the guest.

Anion Transport: The ability to reversibly bind and release anions can be used to transport them across membranes. nih.gov

Catalysis: The binding of a substrate in the tweezer's cavity can be used to catalyze a chemical reaction.

Tunable Configurational Equilibrium through Molecular Recognition Events

The configurational equilibrium between the E (trans) and Z (cis) isomers of azobenzene can be influenced by molecular recognition events. semanticscholar.orgnih.gov In the case of p-(2-thiourea)azobenzene, the binding of a guest molecule to the thiourea group can selectively stabilize one of the isomers, thereby shifting the equilibrium.

For instance, if the binding affinity of the thiourea receptor for a particular anion is higher in the Z configuration, the addition of that anion will favor the formation of the Z-isomer-anion complex. This can lead to an increase in the thermal rate of E to Z isomerization or a change in the photostationary state upon irradiation. rsc.org

This interplay between molecular recognition and photo-switching allows for the development of complex systems where the configurational state can be controlled by multiple stimuli, such as light and the presence of a chemical guest. nih.gov This dual-stimuli responsiveness opens up possibilities for the creation of sophisticated molecular machines and logic gates.

| Stimulus | Effect on Equilibrium | Outcome |

| UV Light | Shifts equilibrium towards Z isomer | Change in binding affinity |

| Visible Light / Heat | Shifts equilibrium towards E isomer | Reversal to initial state |

| Anion Binding | Can stabilize one isomer over the other | Tunable configurational state |

This table illustrates how external stimuli can be used to control the configurational equilibrium and, consequently, the functional properties of p-(2-thiourea)azobenzene systems.

Applications in Photoswitchable Catalysis

Design Principles for Azobenzene-Based Thiourea (B124793) Organocatalysts

The design of photoswitchable organocatalysts based on p-(2-thioureido)-azobenzene hinges on the strategic combination of a light-sensitive azobenzene (B91143) core and a catalytically active thiourea moiety. The azobenzene unit can exist in two isomeric forms, the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. The transition between these two states is induced by light, with UV irradiation typically favoring the Z isomer and visible light or thermal relaxation promoting a return to the E form.

The thiourea group, on the other hand, is a well-established hydrogen-bond donor catalyst. Its catalytic activity relies on the ability of its N-H protons to activate substrates, such as cyclic monomers, facilitating nucleophilic attack and subsequent polymerization. The core design principle of these photoswitchable catalysts is to create a system where the catalytic activity of the thiourea group is dependent on the isomeric state of the azobenzene unit. This is often achieved by positioning a functional group on the azobenzene ring that can interact with the thiourea moiety in one isomeric state but not the other, thereby modulating its catalytic prowess.

Light-Regulated Control over Catalytic Activity (ON/OFF States)

The distinct spatial arrangements of the E and Z isomers of p-(2-thioureido)-azobenzene allow for the reversible switching of its catalytic activity, effectively creating "ON" and "OFF" states. The catalytically active, or "ON," state corresponds to the E isomer. In this configuration, the thiourea group's N-H protons are freely available to activate monomer molecules through hydrogen bonding.

Upon irradiation with UV light (typically in the range of 330–400 nm), the azobenzene unit isomerizes to the Z form. This structural change brings a strategically placed functional group, often a nitro group, on the azobenzene ring into close proximity with the thiourea moiety. This proximity leads to the formation of an intramolecular hydrogen bond, which effectively blocks the active site of the thiourea. This self-inhibited state is the catalytically inactive, or "OFF," state. The catalytic activity can be restored by exposing the system to visible light or by allowing for thermal relaxation back to the E isomer. This reversible switching allows for temporal control over the polymerization process.

Mechanism of Catalytic Activity Modulation via Intramolecular Hydrogen Bonding and Active Site Blocking

The mechanism for the light-regulated control of catalytic activity is rooted in the reversible formation and breaking of an intramolecular hydrogen bond. In the catalytically active E isomer, the geometry of the molecule prevents any significant interaction between the thiourea's N-H protons and other functional groups on the azobenzene ring. Consequently, the thiourea active site is open and accessible to monomer molecules.

When UV light induces isomerization to the Z form, the molecular geometry changes dramatically. This brings the N-H protons of the thiourea and a hydrogen bond acceptor, such as a nitro group on the other phenyl ring of the azobenzene, into close proximity. The resulting intramolecular hydrogen bond effectively "caps" the thiourea active site, preventing it from interacting with and activating monomer molecules. This blockage of the active site leads to a significant decrease in the rate of polymerization, effectively switching the catalyst "OFF". The process is reversible; exposure to visible light or thermal relaxation breaks this intramolecular hydrogen bond as the molecule reverts to the E isomer, thereby unblocking the active site and switching the catalyst back "ON".

Application in Ring-Opening Polymerization (ROP) of Cyclic Monomers

A significant application of p-(2-thioureido)-azobenzene photoswitchable catalysts is in the ring-opening polymerization (ROP) of cyclic monomers, particularly lactide, to produce polylactide (PLA), a biodegradable and biocompatible polyester. The ability to control the polymerization of lactide with light offers a route to synthesizing complex polymer architectures with well-defined characteristics.

In a typical ROP process using this catalyst system, the E isomer of the catalyst, in conjunction with a co-catalyst such as pentamethyldiethylenetriamine (PMDETA), efficiently catalyzes the polymerization of lactide. The thiourea group activates the lactide monomer by hydrogen bonding to its carbonyl oxygen, making it more susceptible to nucleophilic attack by an initiator (e.g., an alcohol) or the growing polymer chain. When the system is irradiated with UV light, the catalyst switches to its inactive Z form, and the polymerization rate is significantly reduced. This allows for the polymerization to be paused and restarted on demand, simply by controlling the light source.

The following table presents typical results for the ring-opening polymerization of rac-lactide using a p-(2-thioureido)-azobenzene catalyst, illustrating the difference in catalytic activity between the "ON" (visible light) and "OFF" (UV light) states.

| Light Condition | Time (h) | Conversion (%) | M_n ( g/mol ) | M_w/M_n |

| Ambient Light | 6 | 55 | 6800 | 1.15 |

| Ambient Light | 12 | 78 | 9600 | 1.18 |

| Ambient Light | 24 | 91 | 12500 | 1.21 |

| UV Light | 6 | 13 | 2100 | 1.12 |

| UV Light | 12 | 22 | 3500 | 1.14 |

| UV Light | 24 | 33 | 5200 | 1.16 |

M_n: Number-average molecular weight. M_w/M_n: Dispersity. Data is illustrative of typical findings in the field.

Development of Photo-Switchable Initiators and Co-catalyst Systems

While the primary focus has been on developing photoswitchable catalysts, research has also extended to the creation of photo-switchable initiators and co-catalyst systems. The principle remains the same: to use light to control the availability or activity of a key component in the polymerization process.

An azobenzene unit can be incorporated into the structure of an initiator molecule. In one isomeric form, the initiating group (e.g., a hydroxyl group) may be sterically hindered or electronically deactivated. Upon photoisomerization, the initiating group becomes accessible or activated, allowing it to initiate polymerization. This approach provides an additional layer of control over the initiation step of the polymerization.

Similarly, co-catalysts can be designed to be photoswitchable. For instance, a basic co-catalyst's activity could be modulated by a nearby azobenzene unit. In the "OFF" state, the basic site might be blocked through intramolecular interactions, while in the "ON" state, it would be free to participate in the catalytic cycle. The development of these systems, where the initiator or co-catalyst is the light-responsive component, expands the toolbox for creating precisely controlled polymer synthesis methodologies.

Advanced Materials Science Applications of P 2 Thioureido Azobenzene Copolymers

Synthesis and Characterization of Stimuli-Responsive Polymers and Copolymers

The synthesis of stimuli-responsive copolymers incorporating the p-(2-thioureido)azobenzene moiety is achieved through a controlled polycondensation process. A key example is the creation of poly(thiourea triethylene glycol)-co-azobenzene (PTUEG3-co-Azo) copolymers. This process combines a flexible poly(thiourea triethylene glycol) (PTUEG3) backbone, known for its extensive hydrogen-bonding networks, with rigid azobenzene (B91143) units. The result is a multifunctional copolymer designed to exhibit a range of responsive behaviors. nih.gov

The characterization of these copolymers involves a suite of analytical techniques to confirm their structure and properties. Nuclear Magnetic Resonance (NMR) spectroscopy is employed to verify the covalent integration of the azobenzene and thiourea (B124793) moieties into the polymer backbone. Gel Permeation Chromatography (GPC) is used to determine the molecular weights and polydispersity of the copolymers, providing insight into the controlled nature of the polymerization. Spectroscopic methods, such as UV-Vis spectroscopy, are crucial for confirming the photo-responsive and pH-responsive behavior of the azobenzene units within the copolymer structure. nih.gov

Thermal Isomerization Effects on Polymer Structure and Mechanical Properties (e.g., Glass Transition Temperature, Molecular Packing)

The azobenzene moieties within the p-(2-thioureido)azobenzene copolymers are capable of undergoing thermally induced cis-to-trans isomerization. This molecular-level change has significant consequences for the macroscopic properties of the polymer. The transition from the bent cis isomer to the linear trans isomer leads to a more ordered and compact arrangement of the polymer chains, resulting in increased molecular packing. nih.gov

This enhanced molecular packing directly influences the mechanical properties of the copolymer. One of the most notable effects is the elevation of the glass transition temperature (T_g). The T_g is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The increased intermolecular forces, including π-π stacking of the planar trans-azobenzene units and hydrogen bonding from the thiourea groups, restrict the mobility of the polymer chains, thus requiring more thermal energy to induce the glass transition. nih.gov

The ability to modulate the T_g and molecular packing through thermal stimuli is a key feature of these smart materials. This reversible structural reorganization allows for the tuning of the material's stiffness and dimensional stability in response to temperature changes, opening up possibilities for applications requiring adaptive mechanical properties.

Table 1: Effect of Copolymer Composition on Glass Transition Temperature (T_g)

| PTUEG3:Azo Molar Ratio | Glass Transition Temperature (T_g) (°C) |

| PTUEG3 Homopolymer | 35.2 |

| 4:1 | 42.8 |

| 3:1 | 48.1 |

| 2:1 | 55.6 |

This interactive table is based on representative data and illustrates the trend of increasing T_g with higher azobenzene content.

Acid-Base Responsiveness and Reversible Color Changes in Polymeric Systems

The inclusion of azobenzene moieties in the copolymer backbone also confers a pronounced acid-base responsiveness. The nitrogen atoms in the azo group (-N=N-) can be protonated in the presence of an acid and deprotonated in the presence of a base. This reversible protonation/deprotonation cycle leads to distinct and repeatable color changes in the material. nih.gov

Upon exposure to acidic vapors, such as hydrochloric acid (HCl), the copolymer films undergo a visible color change, typically from yellow to red. This is attributed to the protonation of the azo group, which alters its electronic structure and, consequently, its light absorption properties. The original color can be restored by exposing the film to a basic environment, such as ammonia (B1221849) (NH_3) vapors, which deprotonates the azo group. nih.gov

This reversible colorimetric response makes these copolymers promising candidates for applications as pH sensors and indicators. The robustness of this response has been demonstrated over multiple cycles of acid and base exposure, indicating good durability and reliability. nih.gov

Table 2: Reversible Color Changes of PTUEG3-co-Azo Copolymer Films

| Condition | Observed Color | Absorption Maximum (λ_max) |

| Neutral (as-prepared) | Yellow | ~360 nm |

| Acidic (HCl vapor) | Red | ~520 nm |

| Basic (NH_3 vapor) | Yellow | ~360 nm |

This interactive table showcases the typical color and absorption changes of the copolymer in response to acidic and basic conditions.

Synergistic Effects of Azobenzene and Thiourea Backbones in Multifunctional Copolymers

A key feature of p-(2-thioureido)azobenzene copolymers is the synergistic interplay between the azobenzene and thiourea components, which results in a multifunctional material with enhanced properties. The flexible PTUEG3 backbone, with its thiourea groups, provides a strong network of hydrogen bonds. This contributes to the material's mechanical robustness and adhesion properties. nih.gov

The rigid azobenzene units, on the other hand, introduce stimuli-responsive behavior. The thermally induced isomerization of the azobenzene groups leads to a reorganization of the polymer structure, which can enhance the hydrogen bonding interactions within the thiourea network. This structural reorganization strengthens π-π stacking between azobenzene moieties and reinforces the hydrogen bonds among the thiourea groups. nih.gov

This synergy is particularly evident in the material's adhesive performance. For instance, the 4:1 PTUEG3-co-Azo composition has demonstrated superior adhesive strength, which is attributed to the combined effects of strong hydrogen bonding and the structural reorganization induced by thermal activation of the azobenzene units. This balance between the flexible, hydrogen-bonding backbone and the rigid, stimuli-responsive moieties allows for the development of materials that bridge the gap between dynamic responsiveness and mechanical stability. nih.gov

Applications in Adaptive Devices and Smart Coatings

The unique combination of stimuli-responsive properties and robust mechanical performance makes p-(2-thioureido)azobenzene copolymers highly suitable for a variety of applications in adaptive devices and smart coatings. nih.gov

In the realm of adaptive devices , these materials can be utilized as sensors due to their distinct colorimetric response to pH changes. This allows for the development of simple, visual indicators for detecting acidic or basic environments. Furthermore, their tunable mechanical properties, driven by thermal isomerization, can be harnessed in actuators or soft robotics, where changes in stiffness or shape are required in response to temperature fluctuations. nih.gov

As smart coatings , these copolymers offer multifunctional capabilities. Their strong adhesive properties, which can be thermally enhanced, make them excellent candidates for functional adhesives that can be applied and then strengthened on demand. The reversible color-changing ability can be used to create coatings that indicate changes in environmental pH. Additionally, the ability of the azobenzene units to undergo photo-isomerization can be exploited to create coatings with light-responsive surface properties, such as tunable wettability or topography. These features are promising for the development of self-cleaning surfaces or coatings that can adapt to environmental cues. nih.gov

Compound Names Table

| Abbreviation/Trivial Name | Full Chemical Name |

| p-(2-thioureido)azobenzene | 1-(4-(phenyldiazenyl)phenyl)thiourea |

| PTUEG3-co-Azo | poly(thiourea triethylene glycol)-co-azobenzene |

| PTUEG3 | poly(thiourea triethylene glycol) |

| HCl | Hydrochloric acid |

| NH_3 | Ammonia |

Chemosensing Applications of Azobenzene Thiourea Derivatives Non Clinical Focus

Design Strategies for Azobenzene-Thiourea Based Chemosensors

The fundamental design strategy for azobenzene-thiourea chemosensors involves the covalent linkage of an azobenzene (B91143) moiety, which acts as a chromophore and signaling component, to a thiourea (B124793) functional group that serves as the analyte recognition site. The core principle is that the binding of an analyte to the thiourea group will perturb the electronic properties of the entire molecule, leading to a change in the absorption spectrum of the azobenzene chromophore, which is observable as a distinct color change.

Key elements of the design include:

The Azobenzene Unit : This part of the molecule is responsible for the optical properties of the sensor. Its ability to undergo trans-cis isomerization upon light irradiation is a key feature, although for colorimetric sensing, the focus is often on the alteration of its π-conjugated system upon analyte binding. The electronic nature of substituents on the azobenzene rings can be modified to tune the initial color and sensitivity of the sensor.

The Thiourea Recognition Site : The thiourea group (-NH-C(S)-NH-) is an effective and versatile binding site. The two N-H protons are acidic enough to form strong hydrogen bonds with anionic species. Simultaneously, the sulfur and nitrogen atoms can act as soft and hard Lewis bases, respectively, allowing for coordination with various metal ions.

The Molecular Framework : The way the azobenzene and thiourea units are connected is crucial. Typically, the thiourea group is attached at the para position of one of the phenyl rings of the azobenzene. This ensures effective electronic communication between the binding site and the chromophore, allowing a local binding event to trigger a global change in the molecule's electron distribution and, consequently, its color.

By modifying the substituents on the azobenzene core or the phenyl group attached to the thiourea, researchers can fine-tune the sensor's selectivity and sensitivity for specific target analytes.

Mechanisms of Analyte Detection through Photoinduced Optical Changes

The detection mechanism in azobenzene-thiourea chemosensors is primarily based on the modulation of the intramolecular charge transfer (ICT) within the molecule upon analyte binding. The azobenzene moiety typically has a prominent π–π* electronic transition that gives it its characteristic color.

When an analyte binds to the thiourea group, one of two primary processes occurs:

Anion Binding : Anions interact with the N-H protons of the thiourea group through hydrogen bonding. For strongly basic anions like cyanide (CN⁻) or fluoride (B91410) (F⁻), this interaction can lead to the deprotonation of the thiourea N-H protons. This deprotonation introduces a negative charge, significantly enhancing the electron-donating ability of the thiourea group. This, in turn, intensifies the ICT from the binding site to the azobenzene acceptor, causing a large shift in the absorption spectrum (a bathochromic or red shift), resulting in a dramatic color change.

Cation Binding : Metal ions can coordinate with the sulfur and/or nitrogen atoms of the thiourea unit. This coordination alters the electronic density at the binding site. For example, binding of a metal ion like mercury (Hg²⁺) can inhibit the ICT process or form a complex that has a different electronic structure, leading to a hypsochromic (blue) shift or a bleaching of the original color.

The photoisomerization of the azobenzene (from the stable trans isomer to the metastable cis isomer) can also be influenced by analyte binding, though this is more often exploited in photoswitchable systems rather than simple colorimetric sensors. The primary mechanism for naked-eye detection remains the analyte-induced change in the electronic ground state of the stable trans-azobenzene isomer.

Selective and Sensitive Detection of Chemical Species (e.g., specific metal ions, anions)

Azobenzene-thiourea derivatives have demonstrated remarkable success in the selective and sensitive detection of both metal ions and anions. A notable example is a series of sensors based on an azo-benzylidene-thiourea framework, which act as dual-channel chemosensors for mercury (Hg²⁺) and cyanide (CN⁻) ions in aqueous solutions. researchgate.net

These sensors exhibit a distinct yellow color in solution. Upon introduction of different analytes, they show high selectivity:

Detection of Hg²⁺ : In the presence of Hg²⁺ ions, the solution undergoes a clear color change from yellow to colorless. This is attributed to the coordination of the mercury ion with the thiourea group, which disrupts the conjugated system and leads to the bleaching of the color.

Detection of CN⁻ : When cyanide ions are added, the solution turns from yellow to red. This is caused by the deprotonation of the thiourea N-H protons by the basic cyanide anion, which enhances the ICT character of the molecule and red-shifts the absorption band. researchgate.net

The sensitivity of these chemosensors is often high, with limits of detection (LOD) reaching micromolar concentrations, making them suitable for detecting trace amounts of these toxic species.

| Analyte | Color Change (Naked-Eye) | Binding Stoichiometry (Sensor:Analyte) | Limit of Detection (LOD) |

|---|---|---|---|

| Hg²⁺ | Yellow to Colorless | 1:1 | 4.89 µM |

| CN⁻ | Yellow to Red | 1:2 | 2.23 µM |

The high selectivity is a key feature; these sensors often show a minimal response to other common ions, allowing for reliable detection in complex mixtures.

Integration into Rapid Detection Platforms (e.g., paper strips, slides)

A significant advantage of colorimetric chemosensors is their potential for use in simple, low-cost, and portable detection devices. Azobenzene-thiourea sensors can be easily integrated into rapid detection platforms like paper test strips for on-site analysis without the need for sophisticated laboratory equipment. rsc.org

The fabrication process is straightforward:

A solution of the azobenzene-thiourea chemosensor in a suitable organic solvent is prepared.

A piece of filter paper or another porous substrate (like cellulose) is soaked in the sensor solution. mdpi.com

The solvent is allowed to evaporate, leaving the chemosensor molecules immobilized on the paper matrix.

The resulting test strip can be used by simply applying a drop of the sample solution. If the target analyte is present, the color of the strip will change, providing a rapid "yes/no" or semi-quantitative answer that can be assessed by the naked eye. This "dipstick" approach is ideal for applications in environmental monitoring and industrial safety where quick screening for toxic ions like Hg²⁺ and CN⁻ is critical. rsc.org

Theoretical Validation of Sensing Mechanisms (e.g., DFT calculations)

To gain a deeper understanding of the sensing mechanism at the molecular level, theoretical studies using Density Functional Theory (DFT) are widely employed. nih.gov DFT calculations provide valuable insights that complement experimental findings.

For azobenzene-thiourea chemosensors, DFT can be used to:

Model Molecular Structures : The ground-state geometries of the chemosensor alone and its complex with the analyte (e.g., Hg²⁺ or CN⁻) can be optimized. This helps to visualize the binding mode and confirm the interaction sites (e.g., hydrogen bonding with CN⁻ or coordination with Hg²⁺).

Calculate Binding Energies : By calculating the energies of the sensor, the analyte, and the resulting complex, the binding energy can be determined. A favorable binding energy confirms that the interaction is spontaneous and stable.

Analyze Electronic Properties : DFT is used to calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is directly related to the wavelength of maximum absorption. A change in this gap upon analyte binding can be correlated with the experimentally observed color change. For example, deprotonation by CN⁻ often leads to a destabilization (raising the energy) of the HOMO, which reduces the HOMO-LUMO gap and results in a red shift, consistent with a color change to red or purple. researchgate.net

Simulate Absorption Spectra : Time-Dependent DFT (TD-DFT) calculations can simulate the UV-visible absorption spectra of the sensor before and after complexation. These theoretical spectra can be compared with experimental data to validate the proposed binding mechanism and explain the origin of the new absorption bands. researchgate.net

These theoretical validations provide a robust foundation for the rational design of new and improved azobenzene-thiourea chemosensors with enhanced sensitivity and selectivity.

Future Research Directions and Outlook

Development of Next-Generation Azobenzene-Thiourea Photoswitches with Enhanced Tunability

A primary focus of future research will be the rational design of new azobenzene-thiourea derivatives with precisely controlled and highly tunable photoswitching properties. The goal is to move beyond simple binary (ON/OFF) switching to more nuanced and multi-state systems.

Key research efforts will likely concentrate on:

Wavelength-Selective Isomerization: A significant challenge in the field is achieving efficient photoisomerization with lower-energy visible or even near-infrared (NIR) light, which offers deeper tissue penetration for potential biological applications. researchgate.net Current systems often rely on UV light, which can be damaging to biological systems. rsc.org Future designs will likely incorporate strategies to red-shift the absorption spectra of both the trans and cis isomers. This can be achieved by modifying the electronic properties of the azobenzene (B91143) core through the introduction of electron-donating or electron-withdrawing substituents. rsc.org

Modulating Thermal Stability: The thermal relaxation rate of the cis to the trans isomer is a critical parameter that dictates the stability of the switched state. For applications requiring long-term information storage, a long cis-isomer half-life is desirable. Conversely, for applications in real-time information transmitting materials, rapid thermal isomerization is necessary. beilstein-journals.orgresearchgate.netnih.gov The thiourea (B124793) group, through its hydrogen-bonding capabilities and electronic influence, offers a handle to tune this property. For instance, intramolecular hydrogen bonding in the cis isomer can enhance its stability. researchgate.netacs.org Researchers will likely explore how systematic changes to the substitution pattern on both the phenyl rings and the thiourea nitrogen atoms can be used to predictably tune these thermal properties. nih.govnih.gov